2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide is a complex organic compound that features a unique structure combining multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core imidazolidinone structure, followed by the introduction of the phenyl and dimethoxyphenyl groups. The final step involves the acylation of the imidazolidinone with 2-phenylethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols. Substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide include other imidazolidinone derivatives, thioxoimidazolidinones, and compounds with similar aromatic substitutions.
Uniqueness
What sets this compound apart is its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of both dimethoxyphenyl and phenylethyl groups, along with the thioxoimidazolidinone core, offers a distinct profile that can be leveraged for various applications.
Properties
Molecular Formula |
C29H31N3O4S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C29H31N3O4S/c1-35-25-14-13-22(19-26(25)36-2)16-18-31-24(20-27(33)30-17-15-21-9-5-3-6-10-21)28(34)32(29(31)37)23-11-7-4-8-12-23/h3-14,19,24H,15-18,20H2,1-2H3,(H,30,33) |
InChI Key |
QGWGFFAWLYTNGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)NCCC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.